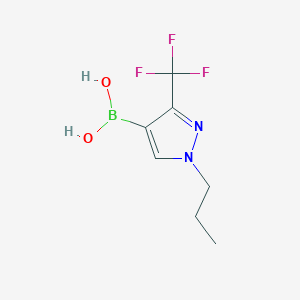

1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid

説明

1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid (CAS: 2377609-62-4, molecular formula: C₇H₁₀BF₃N₂O₂) is a white crystalline solid soluble in methanol and dimethyl sulfoxide. It features a pyrazole ring substituted with a trifluoromethyl group at position 3 and a propyl chain at position 1, with a boronic acid moiety at position 2. This compound serves as a critical coupling reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of pyrazole-containing pharmaceuticals, agrochemicals, and materials . Its synthesis typically involves boron esterification or transesterification methods under controlled conditions .

特性

IUPAC Name |

[1-propyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BF3N2O2/c1-2-3-13-4-5(8(14)15)6(12-13)7(9,10)11/h4,14-15H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBYOHLRQKDHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C(F)(F)F)CCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid can be synthesized using common methods for preparing organoboron compounds, such as the boronic ester synthesis method or the boronic acid synthesis method . The synthetic route typically involves the reaction of a pyrazole derivative with a boron-containing reagent under specific conditions. For example, the reaction of 1-propyl-3-(trifluoromethyl)pyrazole with a boronic ester in the presence of a catalyst can yield the desired boronic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid undergoes various types of chemical reactions, including:

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

科学的研究の応用

1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid has several applications in scientific research, including:

Organic Synthesis: It is used as a coupling reagent in the synthesis of complex organic molecules, particularly those containing pyrazole rings.

Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, as the pyrazole ring is a common structural motif in many biologically active compounds.

Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-boron bonds.

作用機序

The mechanism of action of 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid involves its ability to participate in various chemical reactions through the boronic acid group. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group can enhance the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .

類似化合物との比較

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic Acid

Structure and Properties: This analog replaces the propyl group with a cyclopentyl substituent (molecular formula: C₉H₁₂BF₃N₂O₂, molar mass: 248.01 g/mol). Like the propyl variant, it is stored under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Key Differences :

Triazole-Based Analog: 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

Structure and Properties :

This compound features a triazole core instead of pyrazole, with a carboxylic acid group at position 4 and a 4-chlorophenyl substituent (molecular formula: C₁₀H₆ClF₃N₃O₂). Unlike the boronic acid group, the carboxylic acid functionality limits its role in cross-coupling but enhances biological activity.

Applications :

Demonstrates potent antitumor activity, particularly against NCI-H522 lung cancer cells (growth inhibition GP = 68.09%). It acts as a c-Met kinase inhibitor, inducing apoptosis in multiple cancer cell lines (e.g., MCF-7, HepG2) .

Key Differences :

Pyridine-Based Boronic Acid: (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid

Structure and Properties: This compound substitutes the pyrazole ring with a pyridine ring (molecular formula: C₆H₅BF₃NO₂). The electron-deficient pyridine ring enhances electrophilicity at the boron center compared to pyrazole analogs.

Key Differences :

Phenylboronic Acid Derivative: 2-(S-Propylthiomethyl)phenylboronic Acid Pinacol Ester

Structure and Properties :

This compound (molecular formula: C₁₅H₂₂BO₂S) features a phenyl ring with a sulfur-containing propylthioether side chain and a boronic ester group. The pinacol ester enhances stability against hydrolysis compared to free boronic acids.

Applications :

Primarily used in synthesizing sulfur-containing aromatic compounds, leveraging the thioether’s nucleophilic character.

Key Differences :

- Stability : Boronic esters are more stable than boronic acids but require hydrolysis post-coupling.

- Functional Group Diversity : The thioether group introduces redox-active sites absent in pyrazole boronic acids .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : Pyrazole boronic acids like the propyl variant offer regioselectivity advantages in forming pyrazole-containing heterocycles, critical in agrochemical design .

- Biological Activity : Triazole analogs outperform pyrazole boronic acids in antitumor applications due to enhanced target binding via carboxylic acid groups .

- Electronic Tuning : Pyridine boronic acids enable faster cross-coupling reactions but may require tailored catalysts to mitigate over-reactivity .

生物活性

1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid has the molecular formula and a molecular weight of 202.97 g/mol. Its structure includes a boronic acid functional group, which is significant for its biological interactions.

The biological activity of 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols in biological molecules, affecting their function.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, boronic acids are known to inhibit serine proteases, which play roles in various physiological processes.

- Receptor Modulation : It may also act as a ligand for specific receptors, potentially modulating signaling pathways that are crucial for cell function and survival.

Biological Activities

Research indicates that 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid exhibits several biological activities:

Antitumor Activity

Studies have demonstrated that pyrazole derivatives possess antitumor properties by inhibiting key oncogenic pathways. For instance, derivatives similar to 1-Propyl-3-(trifluoromethyl)pyrazole have shown effectiveness against various cancer cell lines by targeting kinases involved in tumor growth and proliferation .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response .

Antimicrobial Properties

Recent research has highlighted the antimicrobial activities of pyrazole derivatives. 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid has shown effectiveness against certain bacterial strains, indicating its potential use as an antimicrobial agent .

Case Studies and Research Findings

Q & A

Q. What are the primary applications of 1-propyl-3-(trifluoromethyl)pyrazole-4-boronic acid in organic synthesis?

This compound is widely used as a boronic acid coupling reagent in Suzuki-Miyaura cross-coupling reactions to synthesize pyrazole-containing molecules. Its trifluoromethyl and propyl groups enhance electronic and steric properties, making it valuable for constructing pharmaceuticals and agrochemicals . For example, it enables the introduction of pyrazole moieties into complex scaffolds, as demonstrated in the synthesis of anti-inflammatory and antimicrobial derivatives .

Q. What are the recommended methods for synthesizing 1-propyl-3-(trifluoromethyl)pyrazole-4-boronic acid?

The synthesis typically involves boronylation of pre-functionalized pyrazole intermediates. A common approach includes:

- Step 1 : Preparation of 3-(trifluoromethyl)pyrazole via cyclocondensation of hydrazines with trifluoromethyl ketones.

- Step 2 : Introduction of the boronic acid group using palladium-catalyzed Miyaura borylation or direct boronation with pinacolborane .

- Step 3 : Alkylation with 1-bromopropane to install the propyl group .

Q. What safety precautions are necessary when handling this compound?

Due to its boronic acid functionality, avoid skin contact and inhalation. Use gloves, goggles, and a fume hood. Store in anhydrous conditions (under nitrogen or argon) to prevent hydrolysis. Emergency protocols should follow GHS Hazard Class 8 guidelines for corrosive substances .

Advanced Research Questions

Q. How does solvent choice influence reaction efficiency in cross-coupling reactions involving this boronic acid?

Solvents like DMSO or methanol (in which the compound is highly soluble) improve reaction homogeneity but may compete with coupling partners for palladium coordination. Mixed solvent systems (e.g., THF/water) balance solubility and catalytic activity. For example, DMSO enhances solubility but can reduce reaction rates due to ligand displacement, necessitating optimization of solvent ratios .

Q. How can researchers address contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from variations in:

- Catalyst systems : Pd(PPh₃)₄ vs. PdCl₂(dppf).

- Base selection : K₂CO₃ vs. CsF, which affect deprotonation and transmetallation steps.

- Moisture sensitivity : Trace water can hydrolyze boronic acids, reducing yields. Rigorous drying of reagents and solvents is critical .

Q. What strategies improve the stability of 1-propyl-3-(trifluoromethyl)pyrazole-4-boronic acid in solution?

- Lyophilization : Store as a lyophilized powder and reconstitute in anhydrous DMSO.

- Additives : Use stabilizing agents like 2,6-lutidine to scavenge protons and prevent boronic acid dimerization.

- Temperature control : Avoid prolonged storage above −20°C .

Q. How can researchers characterize and confirm the structure of novel derivatives synthesized using this compound?

Q. What are the challenges in scaling up reactions using this boronic acid for industrial research?

Key issues include:

- Cost of palladium catalysts : Switch to ligand-free or nano-catalytic systems.

- Purification difficulties : Use flash chromatography or recrystallization in ethyl acetate/petroleum ether mixtures.

- Byproduct formation : Optimize stoichiometry to minimize protodeboronation .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- DFT calculations : Predict electronic effects of substituents on pyrazole ring reactivity.

- Docking studies : Screen derivatives against target proteins (e.g., kinase inhibitors) to prioritize synthesis .

Q. What are the limitations of using this compound in aqueous-phase reactions?

Hydrolysis of the boronic acid group in water can form boroxines, reducing reactivity. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。